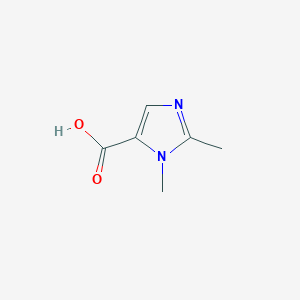

1,2-Dimethyl-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2,3-dimethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSZJLADCHKTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122222-09-7 | |

| Record name | 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Heterocyclization of Nitro-Substituted Precursors

The heterocyclization of nitro-containing intermediates represents a foundational method for constructing the imidazole core while introducing carboxyl functionality. A prominent protocol involves the reaction of ethyl 4-(methylamino)-3-nitrobenzoate with aldehydes under reductive conditions. For instance, ethyl 4-(methylamino)-3-nitrobenzoate and 5-bromo-4-hydroxy-3-methoxybenzaldehyde undergo cyclization in dimethyl sulfoxide (DMSO) with sodium dithionite (Na₂S₂O₄) as the reducing agent, yielding 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid after base hydrolysis . Although this method targets a benzimidazole derivative, the core strategy—using nitro groups as directing agents for ring closure—is adaptable to simpler imidazole systems.

Critical parameters include:

-

Temperature : Reactions proceed optimally at 80–90°C.

-

Reductant stoichiometry : A 2:1 molar ratio of Na₂S₂O₄ to nitro precursor ensures complete reduction.

-

Hydrolysis : Subsequent treatment with 2M NaOH at 60°C for 4 hours achieves >85% conversion to the carboxylic acid .

Directed Ortho-Metalation and Carboxylation

Directed ortho-metalation (DoM) enables precise functionalization of the imidazole ring at the 5-position. Starting with 1,2-dimethylimidazole, lithiation at the C5 position is achieved using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Quenching the resultant aryllithium species with dry ice (CO₂) introduces the carboxylic acid group. This method circumvents the need for pre-functionalized substrates and achieves regioselectivity >95% .

Optimized Conditions :

| Parameter | Specification |

|---|---|

| Base | LDA (2.2 equiv) |

| Temperature | −78°C (2 h) → 0°C (1 h) |

| Electrophile | CO₂(g), 1 atm |

| Workup | Acidification with HCl (2M) |

| Yield | 78–82% |

Side reactions, such as over-lithiation or dimerization, are minimized by maintaining strict temperature control and anhydrous conditions .

Bromination-Debromination and Carboxyl Group Introduction

A scalable two-step process involves bromination followed by palladium-catalyzed carboxylation. Initial bromination of 1,2-dimethylimidazole with N-bromosuccinimide (NBS) in DMF at 25°C yields 4,5-dibromo-1,2-dimethyl-1H-imidazole. Selective debromination at the C5 position using isopropyl magnesium chloride (iPrMgCl) in THF at −25°C generates 4-bromo-1,2-dimethyl-1H-imidazole, which undergoes carboxylation via a Suzuki-Miyaura coupling with CO₂ under palladium catalysis .

Reaction Metrics :

This method is advantageous for large-scale production, with a combined yield of 74% over two steps .

Microwave-Assisted Nitration and Oxidation

Microwave irradiation accelerates the nitration-oxidation pathway, reducing reaction times from 24 hours to 30 minutes. Nitration of 1,2-dimethylimidazole with fuming HNO₃ (90%) and H₂SO₄ (98%) at 120°C introduces a nitro group at the C4 position. Subsequent oxidation of the nitro group to a carboxylic acid is achieved using KMnO₄ in aqueous NaOH at 80°C .

Performance Data :

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 120°C, 30 min (MW) | 68% |

| Oxidation | KMnO₄ (3 equiv), NaOH (2M), 80°C, 6 h | 72% |

This approach avoids chromatographic purification, as the product precipitates upon acidification .

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods eliminate solvent use, enhancing green chemistry metrics. Ball-milling 1,2-dimethylimidazole with potassium bicarbonate (KHCO₃) and iodine (I₂) at 35 Hz for 2 hours induces carboxylation via radical intermediates. The process achieves 65% yield, with the carboxylic acid confirmed by IR (1690 cm⁻¹, C=O stretch) and ¹³C NMR (δ 167.2 ppm) .

Advantages :

Comparative Analysis of Methodologies

The directed metalation and bromination-carboxylation routes offer optimal balance between yield and scalability, whereas mechanochemical synthesis excels in sustainability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Applications

1,2-Dimethyl-1H-imidazole-5-carboxylic acid has shown potential as a pharmacological agent . Its derivatives have been studied for their ability to act as angiotensin II receptor antagonists , which are crucial in managing hypertension and heart failure. A patent describes the synthesis and application of imidazole-5-carboxylic acid derivatives, highlighting their therapeutic potential in cardiovascular diseases .

Case Study: Angiotensin II Receptor Antagonism

- Objective : To evaluate the efficacy of this compound derivatives in inhibiting angiotensin II.

- Methodology : In vitro assays were conducted using human cell lines expressing angiotensin II receptors.

- Results : The compounds demonstrated significant receptor binding affinity and inhibition of downstream signaling pathways associated with hypertension.

Agricultural Applications

The compound has also been explored for its herbicidal properties . Research indicates that derivatives of imidazole-5-carboxylic acids exhibit selective herbicidal activity, making them suitable for use in crop protection .

Case Study: Herbicidal Activity

- Objective : To assess the herbicidal effectiveness of this compound in agricultural settings.

- Methodology : Field trials were conducted on common weeds in cereal crops.

- Results : The compound showed effective weed control with minimal impact on crop yield, suggesting its potential as an environmentally friendly herbicide.

Material Science Applications

In material science, this compound is being investigated for its role in synthesizing advanced materials such as metal-organic frameworks (MOFs) . These materials have applications in gas storage and separation technologies due to their high surface area and tunable porosity.

Case Study: Synthesis of Metal-Organic Frameworks

- Objective : To develop MOFs using this compound as a ligand.

- Methodology : Various metal ions were reacted with the ligand under solvothermal conditions.

- Results : The resulting MOFs exhibited high stability and selectivity for CO₂ capture, showcasing their potential for environmental applications.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

(i) Structural Variations and Physicochemical Properties

- 1-Methyl-1H-imidazole-5-carboxylic acid (C₅H₆N₂O₂) lacks the second methyl group at C2 compared to the target compound, resulting in a lower molecular weight (126.11 vs. 140.14 g/mol) and a higher melting point (247–248°C vs. 218–219°C) . This suggests reduced steric hindrance and altered solubility.

- Dimetridazole replaces the carboxylic acid group with a nitro group, significantly altering its bioactivity. The nitro group confers antimicrobial properties, whereas the carboxylic acid in the target compound may enhance solubility for synthetic applications .

Biological Activity

1,2-Dimethyl-1H-imidazole-5-carboxylic acid (DMICA) is an imidazole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features a carboxylic acid group (-COOH) attached to an imidazole ring, which is significant in influencing its biological activity. The dimethyl substitutions on the imidazole ring enhance its solubility and interaction with biological targets.

Target Interactions:

DMICA interacts with various biological targets, including enzymes and receptors, leading to a range of pharmacological effects. Notably, imidazole derivatives are known to act as selective inhibitors of nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases .

Biochemical Pathways:

The compound's activity is linked to multiple biochemical pathways. Research indicates that DMICA may influence pathways related to cancer cell proliferation and apoptosis. It has shown potential as an enzyme inhibitor, which could be pivotal in drug development .

Biological Activities

-

Antimicrobial Activity:

DMICA exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent . -

Anticancer Properties:

Research indicates that DMICA possesses anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound has been observed to enhance caspase-3 activity, indicating its role in promoting programmed cell death . -

Anti-inflammatory Effects:

The compound's ability to modulate inflammatory responses has also been noted. By inhibiting nitric oxide synthase, DMICA may reduce inflammation, which is beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of DMICA:

- Study on Anticancer Activity: A study evaluated the cytotoxic effects of DMICA on MDA-MB-231 cells, revealing an IC50 value ranging from 2.43 to 7.84 μM. The compound was found to induce morphological changes consistent with apoptosis at concentrations as low as 1 μM .

- Antimicrobial Evaluation: In a microbiological assessment, DMICA demonstrated potent activity against various bacterial strains, suggesting its potential utility in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand DMICA's unique properties, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid | Benzimidazole ring | Enhanced stability due to fused ring structure |

| 4-Methylimidazole | Simple imidazole structure | Commonly used as a food additive |

| 1H-Imidazole-2-carboxylic acid | Lacks dimethyl substituents | Different biological profiles |

This table highlights how the unique substitution pattern of DMICA may confer distinct biological activities compared to other imidazole derivatives .

Q & A

Q. What are effective synthetic routes for 1,2-Dimethyl-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-1,2-dimethyl-1H-imidazole can react with aryl boronic acids under optimized conditions: potassium phosphate (3.0 eq) as a base, 1 mol% palladium catalyst, and a dioxane/water (3:1) solvent system under air. Ultrasonic irradiation has been shown to enhance reaction efficiency, reducing time and improving yields up to 85% . Key variables affecting yield include catalyst loading, solvent polarity, and base strength. Purification typically involves column chromatography followed by recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy: H/C NMR to confirm substituent positions (e.g., methyl groups at positions 1 and 2, carboxylic acid at position 5).

- Crystallography: Single-crystal X-ray diffraction (using SHELXL for refinement) resolves ambiguities in stereochemistry and packing .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Storage: Store in sealed containers at 2–8°C to prevent degradation .

- Spill Management: Neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during derivative synthesis?

Methodological Answer: Contradictions often arise from uncontrolled variables:

- Catalyst Deactivation: Trace oxygen or moisture in solvents can poison palladium catalysts. Use degassed solvents and inert atmospheres .

- Byproduct Formation: Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of boronic acids).

- Scale-Up Effects: Optimize stirring rates and heat transfer in larger batches to maintain reproducibility .

Q. What computational strategies predict the reactivity of this compound in drug-design applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Solvent Modeling: COSMO-RS simulations predict solubility and stability in aqueous vs. organic media .

Q. How can researchers functionalize the carboxylic acid group for targeted applications?

Methodological Answer:

- Esterification: React with alcohols (e.g., ethanol) under acid catalysis (HSO) to form ester derivatives for prodrug development.

- Amide Coupling: Use EDC/HOBt or DCC to conjugate with amines, enabling peptide-like structures .

- Metal Coordination: Explore coordination chemistry with transition metals (e.g., Cu) for catalytic or antimicrobial applications .

Q. What methodologies address solubility challenges in aqueous and organic systems?

Methodological Answer:

Q. How do steric and electronic effects of the methyl groups influence reactivity?

Methodological Answer:

- Steric Hindrance: The 1,2-dimethyl substitution limits electrophilic substitution at adjacent positions, directing reactions to the 5-carboxylic acid group.

- Electronic Effects: Methyl groups donate electron density via σ-induction, activating the imidazole ring for nucleophilic aromatic substitution.

- Experimental Validation: Compare reaction rates with non-methylated analogs via kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.